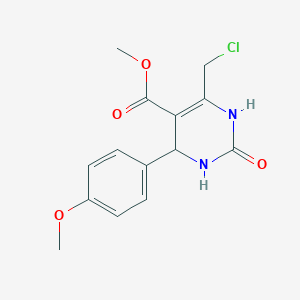

Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 1260904-42-4

Cat. No.: VC2993014

Molecular Formula: C14H15ClN2O4

Molecular Weight: 310.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260904-42-4 |

|---|---|

| Molecular Formula | C14H15ClN2O4 |

| Molecular Weight | 310.73 g/mol |

| IUPAC Name | methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C14H15ClN2O4/c1-20-9-5-3-8(4-6-9)12-11(13(18)21-2)10(7-15)16-14(19)17-12/h3-6,12H,7H2,1-2H3,(H2,16,17,19) |

| Standard InChI Key | UUMSJHOBCKTIME-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OC |

Introduction

Chemical Structure and Properties

Methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is characterized by a tetrahydropyrimidine ring structure with specific functional group substitutions that contribute to its biological activity. Understanding its chemical properties is essential for appreciating its potential applications in pharmaceutical research.

Basic Chemical Information

The compound is identified by the following chemical parameters:

| Parameter | Information |

|---|---|

| CAS Number | 1260904-42-4 |

| Molecular Formula | C₁₄H₁₅ClN₂O₄ |

| Molecular Weight | 310.73 g/mol |

| IUPAC Name | methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C14H15ClN2O4/c1-20-9-5-3-8(4-6-9)12-11(13(18)21-2)10(7-15)16-14(19)17-12/h3-6,12H,7H2,1-2H3,(H2,16,17,19) |

| Standard InChIKey | UUMSJHOBCKTIME-UHFFFAOYSA-N |

Structural Features

The compound features a tetrahydropyrimidine ring as its core structure with several key functional groups:

-

A chloromethyl group at the 6th position

-

A methoxyphenyl group at the 4th position

-

A carboxylate ester moiety at the 5th position

-

A carbonyl (oxo) group at the 2nd position

These structural elements contribute significantly to the compound's chemical reactivity and biological properties. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, while the methoxyphenyl group offers potential for π-π interactions with biological targets. The carboxylate ester at position 5 can participate in hydrogen bonding interactions, further enhancing the compound's binding affinity to biological receptors.

Synthesis and Preparation Methods

The synthesis of methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically employs multicomponent reaction (MCR) strategies, which are highly efficient methods for constructing complex molecular architectures from simple precursors.

Multicomponent Reaction Approach

Multicomponent reactions (MCRs) are particularly valuable in constructing tetrahydropyrimidine derivatives like this compound. They offer several advantages including atom economy, operational simplicity, and the ability to generate complex structures in a single synthetic operation.

The synthesis typically involves a variation of the Biginelli reaction, a three-component condensation that produces dihydropyrimidones. The reaction generally employs:

-

A β-ketoester (methyl acetoacetate or derivative)

-

An aromatic aldehyde (4-methoxybenzaldehyde)

-

Urea or thiourea

-

Subsequent chloromethylation at the 6-position

Reaction Conditions and Optimization

The synthesis of this compound requires careful control of reaction conditions to optimize yield and purity. Key parameters typically include:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, methanol, or solvent-free conditions |

| Catalyst | Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids |

| Temperature | 80-120°C |

| Reaction Time | 4-24 hours |

| Chloromethylation Reagent | Formaldehyde and HCl or CH₂Cl₂ with Lewis acid |

The purification of the final product typically involves recrystallization techniques or column chromatography to achieve high purity levels suitable for biological testing and pharmaceutical applications.

Biological Activities

Tetrahydropyrimidine derivatives, including methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have demonstrated diverse biological activities that make them valuable candidates for drug development.

Antimicrobial Properties

One of the most significant biological activities reported for this compound is its antimicrobial properties. Research has demonstrated that the compound shows considerable efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity likely stems from the compound's ability to interact with bacterial cell components, potentially disrupting cell membrane integrity or interfering with essential enzymatic processes.

Synergistic Effects with Conventional Antibiotics

Beyond its direct antimicrobial action, methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising synergistic effects when combined with traditional antibiotics. This combination therapy approach has demonstrated enhanced efficacy against multi-drug resistant bacterial strains compared to monotherapy treatments. This synergistic effect suggests that the compound may influence resistance mechanisms or enhance the penetration of conventional antibiotics into bacterial cells.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its biological activities is essential for rational drug design and optimization.

Key Structural Features Influencing Activity

Several structural features of the compound are believed to contribute significantly to its biological activities:

-

The tetrahydropyrimidine ring serves as a privileged scaffold in medicinal chemistry, providing a rigid framework for precise spatial arrangement of substituents.

-

The chloromethyl group at the 6-position offers a reactive site that may interact with nucleophilic centers in biological targets.

-

The 4-methoxyphenyl substituent can engage in hydrophobic interactions and hydrogen bonding with receptor binding sites.

-

The methyl carboxylate at the 5-position may participate in hydrogen bonding interactions with target proteins.

Comparative Analysis with Related Compounds

When compared to structurally similar compounds like ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 17994-55-7), the specific substitution pattern in methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate appears to confer enhanced biological activities, particularly antimicrobial properties .

Analytical Characterization

Proper characterization of methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is essential for confirming its structure, assessing purity, and ensuring consistency in biological testing.

Spectroscopic Analysis

Multiple analytical techniques are typically employed to characterize this compound:

| Analytical Technique | Information Obtained |

|---|---|

| ¹H NMR | Confirms hydrogen environments and connectivity |

| ¹³C NMR | Verifies carbon skeleton and functional groups |

| IR Spectroscopy | Identifies key functional groups (C=O, N-H, C-O-C) |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern |

| Elemental Analysis | Verifies elemental composition (C, H, N, O, Cl) |

Research Applications and Future Directions

The unique properties of methyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate position it as a valuable compound for various research applications and future development.

Current Research Applications

Current research utilizing this compound focuses primarily on:

-

Antimicrobial drug development, particularly against resistant strains

-

Structure-activity relationship studies for optimizing biological activity

-

Combination therapy approaches with established antibiotics

-

Mechanism of action studies at the molecular level

Future Research Directions

Several promising areas for future investigation include:

-

Derivatization of the chloromethyl group to produce more potent analogs

-

Investigation of alternative substitution patterns on the methoxyphenyl ring

-

Exploration of potential anticancer and anti-inflammatory applications

-

Development of improved synthetic methodologies for scaled production

-

In vivo studies to assess pharmacokinetic properties and toxicity profiles

Challenges and Opportunities

While the compound shows promising biological activities, several challenges must be addressed:

-

Optimization of physicochemical properties for improved drug-like characteristics

-

Assessment of potential toxicity concerns related to the chloromethyl group

-

Development of efficient synthetic routes suitable for large-scale production

-

Comprehensive evaluation of mechanism of action against various biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume